Ppack dihydrochloride
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Overview
Description
It is a highly potent and selective irreversible inhibitor of thrombin, an enzyme involved in blood coagulation . This compound is widely used in scientific research due to its ability to inhibit thrombin-mediated platelet activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPACK (hydrochloride) involves multiple steps, starting with the preparation of the peptide backbone. The key steps include:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Chloromethyl Ketone Introduction: The chloromethyl ketone group is introduced by reacting the peptide with chloroacetyl chloride under controlled conditions.
Deprotection and Purification: The final product is deprotected and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of PPACK (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
PPACK (hydrochloride) primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in peptide bond formation and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or water.
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.
Hydrolysis: Acidic or basic conditions can induce hydrolysis of the peptide bonds.
Major Products
The major products formed from these reactions include modified peptides and peptide fragments, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
PPACK (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in the investigation of thrombin-mediated cellular processes, including platelet activation and fibrin deposition.
Medicine: Utilized in the development of anticoagulant therapies and the study of blood coagulation disorders.
Industry: Applied in the production of diagnostic reagents and therapeutic agents
Mechanism of Action
PPACK (hydrochloride) exerts its effects by irreversibly binding to the active site of thrombin. This binding occurs through the formation of a covalent bond between the chloromethyl ketone group of PPACK and the serine residue in the active site of thrombin. This interaction effectively inhibits the enzymatic activity of thrombin, preventing it from cleaving its substrates and thereby inhibiting blood coagulation .
Comparison with Similar Compounds
Similar Compounds
Argatroban: Another thrombin inhibitor used in anticoagulant therapy.
Hirudin: A natural peptide inhibitor of thrombin derived from leeches.
Bivalirudin: A synthetic peptide inhibitor of thrombin used in medical applications.
Uniqueness
PPACK (hydrochloride) is unique due to its irreversible inhibition mechanism, which distinguishes it from other thrombin inhibitors that typically act through reversible binding. This irreversible binding provides a prolonged inhibitory effect, making PPACK (hydrochloride) a valuable tool in research and therapeutic applications .
Properties
CAS No. |
82188-90-7 |
---|---|
Molecular Formula |
C21H33Cl3N6O3 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H/t15-,16+,17+;;/m1../s1 |
InChI Key |
XKDCRQWZLPWLFG-LKLBIAKRSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.Cl.Cl |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FPR |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ppack dihydrochloride; Ppack HCl; Fprmecl, dihydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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